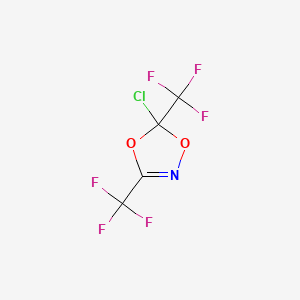
5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole is a synthetic organic compound that belongs to the class of dioxazoles. These compounds are characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. The presence of chloro and trifluoromethyl groups can significantly influence the chemical properties and reactivity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloro-substituted precursor with a trifluoromethylating agent in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This might include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Addition Reactions: The trifluoromethyl groups can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions might include bases, acids, oxidizing agents, reducing agents, and specific catalysts. The conditions would vary depending on the desired transformation, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, substitution reactions might yield derivatives with different functional groups, while oxidation or reduction could lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in specific reactions.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3,5-bis(trifluoromethyl)-1,2,4-oxadiazole
- 5-Chloro-3,5-bis(trifluoromethyl)-1,3,4-thiadiazole
- 5-Chloro-3,5-bis(trifluoromethyl)-1,2,3-triazole
Comparison
Compared to these similar compounds, 5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole might exhibit unique reactivity and properties due to the presence of the dioxazole ring
Propiedades
Número CAS |
82985-92-0 |
|---|---|
Fórmula molecular |
C4ClF6NO2 |
Peso molecular |
243.49 g/mol |
Nombre IUPAC |
5-chloro-3,5-bis(trifluoromethyl)-1,4,2-dioxazole |
InChI |
InChI=1S/C4ClF6NO2/c5-3(4(9,10)11)13-1(12-14-3)2(6,7)8 |
Clave InChI |
VHUOWESJXSBVKY-UHFFFAOYSA-N |
SMILES canónico |
C1(=NOC(O1)(C(F)(F)F)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


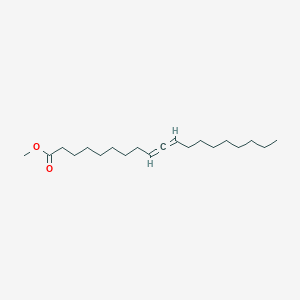
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
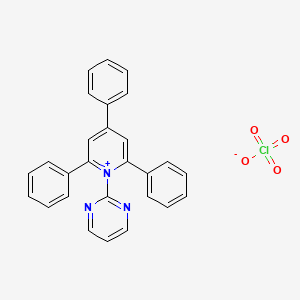
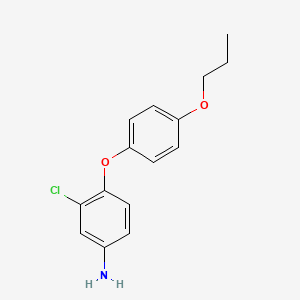
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)
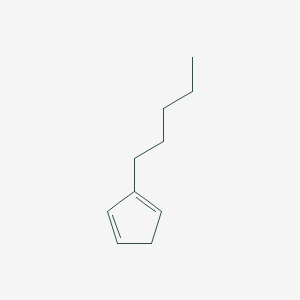
![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
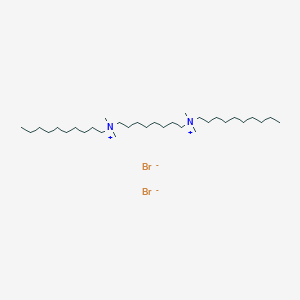
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
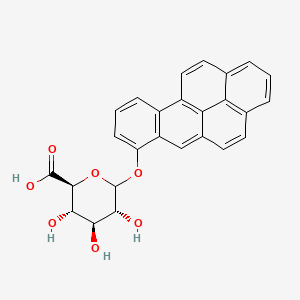
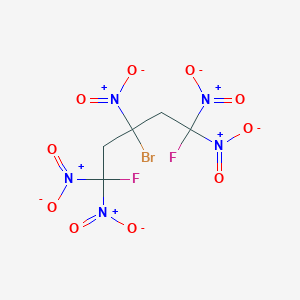
![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)
